molecular formula C8H11NOS B6259677 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde CAS No. 1248167-68-1

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B6259677
CAS RN: 1248167-68-1
M. Wt: 169.2
InChI Key:
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Description

The compound “2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products .


Molecular Structure Analysis

Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The exact structure of “2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde” would depend on the positions of the methylpropyl and carbaldehyde groups on the thiazole ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like isobutyl acetate and isobutylene have been reported to have boiling points of 118 °C and -6.9 °C respectively .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiazole derivatives are found in many drugs and can interact with biological systems in various ways .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and may be harmful if swallowed or come into contact with the skin .

Future Directions

Future research could focus on synthesizing “2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde” and studying its properties and potential applications. Thiazole derivatives are of interest in medicinal chemistry due to their presence in many biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde involves the reaction of 2-methylpropylamine with 2-bromoacetaldehyde followed by cyclization with elemental sulfur to form the desired product.", "Starting Materials": [ "2-methylpropylamine", "2-bromoacetaldehyde", "elemental sulfur" ], "Reaction": [ "Step 1: React 2-methylpropylamine with 2-bromoacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-methylpropyl)-2-hydroxyacetaldehyde.", "Step 2: Add elemental sulfur to the reaction mixture and heat to initiate cyclization to form 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1248167-68-1

Product Name

2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

65

Origin of Product

United States

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